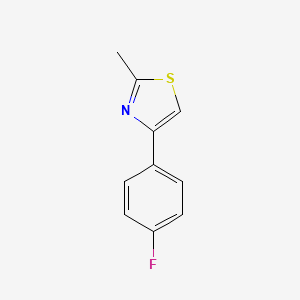

4-(4-Fluorophenyl)-2-methylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVTLCUSPIGZVKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352666 | |

| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450-29-3 | |

| Record name | 4-(4-Fluorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylthiazole: Chemical Structure, Analysis, and Derivatives' Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Fluorophenyl)-2-methylthiazole, a heterocyclic molecule of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and established analytical methodologies for its characterization, including spectroscopic techniques. A standardized experimental protocol for its synthesis via the Hantzsch thiazole reaction is presented. While direct biological activity data for the core molecule is limited, this guide extensively reviews the reported biological activities of its derivatives, which have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and antidiabetic agents. This information highlights the importance of this compound as a key building block in the development of novel pharmaceuticals.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a 4-fluorophenyl group at the 4-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNS | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 450-29-3 | - |

| Appearance | Not explicitly reported, likely a solid | - |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 4-substituted-2-methylthiazoles.

Materials:

-

4'-Fluoroacetophenone

-

Bromine (or another halogenating agent)

-

Thioacetamide

-

Ethanol (or another suitable solvent)

-

Sodium bicarbonate (or another suitable base)

Procedure:

-

α-Halogenation of the Ketone: 4'-Fluoroacetophenone is first brominated at the α-position to yield 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is typically carried out in a suitable solvent like acetic acid or chloroform.

-

Condensation Reaction: The resulting α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, is then reacted with thioacetamide in a suitable solvent, such as ethanol.

-

Cyclization and Dehydration: The reaction mixture is heated under reflux to facilitate the condensation, subsequent intramolecular cyclization, and dehydration to form the final product, this compound.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by adding a weak base, such as sodium bicarbonate solution, to neutralize any acidic byproducts. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent.

Figure 1. Hantzsch synthesis workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the thiazole proton, and the aromatic protons of the fluorophenyl group. The aromatic protons will likely appear as a set of multiplets due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the thiazole ring carbons, and the carbons of the fluorophenyl ring. The carbon atoms of the fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the methyl and aromatic groups.

-

C=N and C=C stretching vibrations of the thiazole and phenyl rings.

-

A strong C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 193.24 g/mol . The fragmentation pattern would provide further structural information.

Table 2: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M]+ | 193.04 |

| [M+H]+ | 194.05 |

Note: The table presents predicted m/z values. Actual experimental values may vary slightly.

Biological Activity of Derivatives

While there is limited publicly available information on the specific biological activities of this compound itself, this compound serves as a crucial scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties.

Anticancer Activity

Several studies have reported the synthesis of this compound derivatives with potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are still under investigation but may involve the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The thiazole ring is a known pharmacophore in many antimicrobial agents, and the introduction of the fluorophenyl and methyl groups can enhance this activity.

Antidiabetic Activity

Recent research has explored the potential of this compound derivatives as α-amylase inhibitors.[2] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help to control postprandial hyperglycemia in diabetic patients.

Figure 2. Biological activities of derivatives based on the this compound scaffold.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward and efficient synthetic route. While the core molecule's biological profile is not extensively documented, its role as a foundational scaffold for the development of potent anticancer, antimicrobial, and antidiabetic agents is well-established. This technical guide provides researchers and drug development professionals with essential information on the synthesis, characterization, and potential therapeutic applications of this important chemical entity, encouraging further exploration of its derivatives in the quest for novel therapeutic agents.

References

A Comprehensive Technical Guide on the Biological Activity of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Among these, derivatives of 4-(4-Fluorophenyl)-2-methylthiazole have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[3] This technical guide provides a consolidated overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives. It focuses on their anticancer, antidiabetic, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing the 4-(4-fluorophenyl)thiazole core is the Hantzsch thiazole synthesis.[4][5] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the derivatives discussed herein, the synthesis generally starts with 2-bromo-1-(4-fluorophenyl)ethanone, which serves as the key building block.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives, a common class explored for biological activity.[5]

Materials:

-

Appropriate thiosemicarbazones

-

2-bromo-1-(4-fluorophenyl)ethanone

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

An equimolar mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-1-(4-fluorophenyl)ethanone (0.001 mol) is prepared.[4][5]

-

The mixture is dissolved in absolute ethanol within a round-bottom flask.[5]

-

The reaction mixture is heated under reflux for a period of 4 to 5 hours.[5]

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

-

The crude product is then purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[5]

-

Structural confirmation is achieved using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[4][5]

Anticancer Activity

Derivatives of the 4-(4-fluorophenyl)thiazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][6] The mechanisms of action are diverse and often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[3][7]

Postulated Mechanisms of Action

Studies on structurally similar thiazole derivatives suggest that their anticancer effects may be mediated through several key mechanisms:

-

Induction of Apoptosis: Many thiazole derivatives induce programmed cell death. This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from the mitochondria.[3]

-

Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, frequently causing an arrest in the G2/M phase. This action is linked to the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle.[7]

-

Kinase Inhibition: A primary mode of action for many modern anticancer agents is the inhibition of protein kinases. Thiazole derivatives have been identified as inhibitors of key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[7][8] Other targeted kinases include Aurora kinases and p38 MAP Kinase.[9][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various thiazole derivatives structurally related to this compound against several human cancer cell lines.

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | 2-Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 ± 0.16 | [8] |

| Derivative 1 | 2-Hydrazinyl-thiazole | HepG2 (Liver) | 7.26 ± 0.44 | [8] |

| Derivative 2 | 2-Hydrazinyl-thiazole (Br sub.) | MCF-7 (Breast) | 31.5 ± 1.91 | [8] |

| Derivative 2 | 2-Hydrazinyl-thiazole (Br sub.) | HepG2 (Liver) | 51.7 ± 3.13 | [8] |

| Compound A2 | 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | 52.35 | [11] |

| Compound B1 | 1,3,4-Thiadiazole derivative | MCF-7 (Breast) | 53.9 | [11] |

| BTZ | 2-(4-aminophenyl) benzothiazole | U251 (Glioma) | 3.5 | [12] |

| BTZ | 2-(4-aminophenyl) benzothiazole | C6 (Glioma) | 4.0 | [12] |

Experimental Protocols for Anticancer Evaluation

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[3]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.[3]

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Treat the cells with various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO concentration ≤ 0.5%).[3]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.[3]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment by trypsinization, wash with cold PBS, and centrifuge.[3]

-

Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples within one hour using a flow cytometer.[3]

Antidiabetic Activity

Certain 4-(4-fluorophenyl)thiazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and by preventing the formation of advanced glycation end-products (AGEs).[4][5]

Mechanisms of Action

-

α-Amylase Inhibition: α-Amylase is a crucial enzyme responsible for the breakdown of complex carbohydrates into simple sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level.[4]

-

Antiglycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of AGEs. AGEs are implicated in the long-term complications of diabetes. Compounds with antiglycation properties can help mitigate this damage.[5]

Quantitative Data: Enzyme Inhibition and Antiglycation

The table below presents the α-amylase inhibition and antiglycation activities for a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[4][5]

| Compound ID | Arylidene Substitution | α-Amylase IC₅₀ (µM) | Antiglycation IC₅₀ (mg/mL) | Reference |

| Standard | Acarbose | 5.55 ± 0.06 | - | [4][5] |

| Standard | Aminoguanidine | - | 0.403 ± 0.001 | [4] |

| 3b | 2-bromo-4-methyl | 6.87 ± 0.01 | - | [4][5] |

| 3f | 3-bromo | 5.88 ± 0.16 | - | [4][5] |

| 3h | 2-hydroxy | 5.14 ± 0.03 | - | [4][5] |

| 3d | 4-fluoro | - | < 0.403 | [4] |

| 3i | 2-chloro | - | < 0.403 | [4] |

| 3k | 4-chloro | - | < 0.403 | [4] |

Experimental Protocols for Antidiabetic Evaluation

This protocol measures a compound's ability to inhibit α-amylase activity.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (1% w/v)

-

Phosphate buffer (pH 6.9)

-

Dinitrosalicylic acid (DNSA) reagent

-

Test compounds and Acarbose (standard)

Procedure:

-

Pre-incubate the test compound at various concentrations with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.

-

Initiate the reaction by adding the starch solution to the mixture and incubate for 15 minutes at 37°C.

-

Stop the reaction by adding DNSA reagent.

-

Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

-

Cool the mixture to room temperature and dilute with distilled water.

-

Measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples to the control (no inhibitor).

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents, and 4-(4-fluorophenyl)thiazole derivatives are no exception. They have been evaluated against various bacterial and fungal strains.[13][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the antimicrobial activity of selected thiazole derivatives.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazolinyl-thiazole (65) | S. pneumoniae | 0.03 - 7.81 | [15] |

| Pyrazolinyl-thiazole (65) | E. coli | 0.03 - 7.81 | [15] |

| Pyrazolinyl-thiazole (65) | A. fumigatus | 0.12 - 7.81 | [15] |

| Bisthiazole (37) | M. smegmatis | 30.38 | [14] |

| Bisthiazole (33, 34) | B. subtilis | < Tetracycline | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

Test compounds and standard antibiotics (e.g., Ciprofloxacin)

-

96-well microplates

Procedure:

-

Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well microplate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well containing the test compound.

-

Include a positive control (broth + inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[2]

Conclusion

Derivatives based on the this compound scaffold represent a versatile and highly promising class of compounds in drug discovery. The compiled data and protocols in this guide highlight their significant potential as anticancer, antidiabetic, and antimicrobial agents. The structure-activity relationships, particularly concerning substitutions on the thiazole ring and associated phenyl groups, offer a clear path for rational drug design and optimization. Future research should focus on elucidating precise molecular targets, exploring in vivo efficacy and safety profiles, and leveraging the provided methodologies to synthesize and screen next-generation derivatives with enhanced potency and selectivity.

References

- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Fluorophenyl)-2-methylthiazole. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Identification

| IUPAC Name | 4-(4-fluorophenyl)-2-methyl-1,3-thiazole |

| Molecular Formula | C₁₀H₈FNS |

| Molecular Weight | 193.24 g/mol |

| CAS Number | Not readily available |

| Structure |

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The predicted mass spectrometry data for this compound is presented below.[1]

| Adduct | Calculated m/z |

| [M+H]⁺ | 194.04343 |

| [M+Na]⁺ | 216.02537 |

| [M-H]⁻ | 192.02887 |

| [M+NH₄]⁺ | 211.06997 |

| [M+K]⁺ | 231.99931 |

| [M]⁺ | 193.03560 |

| [M]⁻ | 193.03670 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the thiazole ring proton, and the protons of the fluorophenyl ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (thiazole) | 2.0 - 2.5 | Singlet |

| Thiazole-H | 7.0 - 7.5 | Singlet |

| Aromatic-H (ortho to F) | 7.0 - 7.3 | Triplet or Doublet of Doublets |

| Aromatic-H (meta to F) | 7.8 - 8.2 | Doublet of Doublets |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. Based on data for similar compounds, the following chemical shifts are anticipated.[2][3]

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₃ (thiazole) | 15 - 20 |

| C5 (thiazole) | 101 - 105 |

| C-F (ipso-carbon) | 162 - 165 (doublet, ¹JCF ≈ 245-250 Hz) |

| C (ortho to F) | 115 - 117 (doublet, ²JCF ≈ 21-22 Hz) |

| C (meta to F) | 128 - 131 |

| C (para to F, attached to thiazole) | 130 - 135 |

| C4 (thiazole) | 148 - 161 |

| C2 (thiazole) | 168 - 171 |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.[3]

| Fluorine | Expected Chemical Shift (δ, ppm) |

| Ar-F | -114 to -115 |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The expected IR absorption bands for this compound are listed below, based on the analysis of similar structures.[2][3]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 2950 - 2850 |

| C=N stretch (thiazole) | 1610 - 1580 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch | 1250 - 1100 |

| Thiazole ring vibrations | 1100 - 700 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can be performed using an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes over a mass range of m/z 50-800.[4]

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard. For ¹⁹F NMR, the spectra are proton-decoupled.[3]

IR Spectroscopy

The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.[2]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

References

- 1. PubChemLite - this compound (C10H8FNS) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Core Mechanism of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of the synthetic compound 4-(4-Fluorophenyl)-2-methylthiazole. While direct research on this specific molecule is emerging, this document synthesizes data from structurally analogous thiazole derivatives to provide a robust framework for understanding its pharmacological potential. This guide is intended for researchers, scientists, and professionals in drug development.

The thiazole core, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antidiabetic, and antimicrobial effects.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[1]

Postulated Mechanisms of Action

Based on extensive research into related fluorophenyl-thiazole compounds, the primary mechanisms of action for this compound are hypothesized to be in the realms of oncology and metabolic diseases.

Anticancer Activity: Induction of Apoptosis and Signaling Pathway Modulation

A plausible mechanism of action in cancer cells involves the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[1] This is supported by studies on related thiazole derivatives that demonstrate the upregulation of pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial depolarization and the release of cytochrome c.[1][3]

Furthermore, fluorophenyl-containing compounds have been shown to interfere with critical pro-survival signaling pathways. Inhibition of pathways such as Notch-Akt, which are crucial for cancer cell proliferation and survival, has been observed.[1] Another potential target is the bromodomain and extraterminal (BET) protein BRD4, a key regulator of oncogene transcription, which has been shown to be inhibited by a related compound, 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one.[1]

Diagram: Postulated Anticancer Signaling Pathway

Caption: Postulated anticancer mechanism of this compound.

Antidiabetic Activity: Enzyme Inhibition and Antiglycation

Derivatives of 4-(4-Fluorophenyl)-2-hydrazinylthiazole have demonstrated potential as antidiabetic agents.[4] A key mechanism is the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[4][5][6] Additionally, these compounds have shown excellent antiglycation activity, which is crucial in managing diabetic complications arising from the non-enzymatic glycation of proteins.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of structurally related thiazole derivatives. This data provides a benchmark for the potential efficacy of this compound.

| Compound Class | Target/Assay | IC50 Value (µM) | Cell Line/Enzyme | Reference |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | α-Amylase Inhibition | 5.14 ± 0.03 | Porcine Pancreatic α-Amylase | [4] |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Antiglycation | - | - | [5][6] |

| 4-methylthiazole derivatives | Cytotoxicity (MTT Assay) | Varies | K562 (Leukemia) | [3] |

| Thiazole-hydrazone hybrids | Akt Pathway Inhibition | - | Non-small cell lung cancer | [3] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. kuyam.ksbu.edu.tr [kuyam.ksbu.edu.tr]

- 4. 4-(4-Fluorophenyl)-2-hydrazinylthiazole|High-Quality RUO [benchchem.com]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(4-Fluorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds. The introduction of a fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide delves into the discovery and history of a specific, yet representative, member of this class: 4-(4-Fluorophenyl)-2-methylthiazole. While a singular, seminal "discovery" of this exact molecule is not prominent in the scientific literature, its existence is a logical outcome of systematic chemical exploration, rooted in the foundational principles of heterocyclic synthesis. This document will detail the historical context of its synthesis, outline its physicochemical properties, provide detailed experimental protocols for its preparation via the Hantzsch thiazole synthesis, and summarize the biological activities of structurally related compounds, offering a comprehensive overview for researchers in drug discovery and development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

The specific timeline for the first synthesis of this compound is not explicitly documented in a dedicated publication. It is highly probable that its initial creation was part of broader synthetic efforts in the mid-20th century, as chemists began to explore the impact of fluorine substitution in bioactive molecules. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter electronic properties, making it a valuable tool in drug design.

The logical precursors for the Hantzsch synthesis of this compound would be 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide . The widespread availability of these starting materials in the latter half of the 20th century would have made the synthesis of this compound a routine endeavor for medicinal chemists exploring structure-activity relationships (SAR) of thiazole-containing compounds. While no specific individual or group is credited with its "discovery," its existence is a testament to the systematic application of established synthetic methodologies in the pursuit of novel chemical entities.

Physicochemical Properties

| Property | Predicted/Analog Data | Source |

| Molecular Formula | C₁₀H₈FNS | PubChem |

| Molecular Weight | 193.24 g/mol | PubChem |

| XlogP3 | 3.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 193.036151 g/mol | PubChem |

| Monoisotopic Mass | 193.036151 g/mol | PubChem |

| Topological Polar Surface Area | 41.1 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Note: The data presented is based on computational predictions from PubChem (CID 731894) for this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide. For the target compound, 2-bromo-1-(4-fluorophenyl)ethanone is reacted with thioacetamide.

Reaction:

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as ethanol or methanol.

-

Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thioacetamide.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Hantzsch Synthesis Workflow

Caption: Hantzsch Synthesis Workflow.

Biological Activity of Structurally Related Compounds

While specific biological data for this compound is limited, extensive research on structurally related fluorophenyl-thiazole derivatives provides valuable insights into the potential bioactivities of this scaffold.

α-Amylase Inhibition

Derivatives of 4-(4-fluorophenyl)thiazole have been investigated for their potential as α-amylase inhibitors, which is relevant for the management of diabetes. For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles demonstrated moderate to high enzyme inhibition potency.[1]

| Compound ID | Arylidene Substituent | IC₅₀ (µM) |

| 3a | 4-Chlorophenyl | 8.23 ± 0.12 |

| 3b | 4-Bromophenyl | 7.54 ± 0.09 |

| 3h | 4-Hydroxyphenyl | 5.14 ± 0.03 |

| Acarbose (Standard) | - | 5.55 ± 0.06 |

Data from a study on related fluorinated hydrazinylthiazole derivatives.[1]

Experimental Protocol for α-Amylase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution as the substrate.

-

Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) and the α-amylase solution to a microplate well. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

-

Reaction Termination: After a specific incubation time (e.g., 15 minutes), stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development and Measurement: Heat the mixture to develop the color and then measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing the enzyme and substrate without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Visualizing a Hypothetical Biological Screening Workflow

Caption: Biological Screening Workflow.

Conclusion

This compound represents a fundamental scaffold in the vast landscape of heterocyclic chemistry. While its specific discovery is not marked by a singular event, its existence is a logical progression of the application of the venerable Hantzsch thiazole synthesis and the strategic incorporation of fluorine in medicinal chemistry. The predicted physicochemical properties and the biological activities of its close analogs suggest that this compound and its derivatives hold potential for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key historical, synthetic, and biological aspects of this important chemical entity.

References

The Rise of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)-2-methylthiazole core has emerged as a privileged scaffold in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The unique combination of the thiazole ring's electronic properties and the fluorophenyl group's metabolic stability and binding interactions has led to the development of a diverse array of derivatives with significant potential in oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their applications in drug discovery.

Synthesis of the this compound Scaffold

The primary route for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.

A general synthetic workflow is depicted below:

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the core scaffold.

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one

-

Thioacetamide

-

Ethanol

-

Sodium bicarbonate

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq) in ethanol.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][2]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

These compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | R-Group at C5-position | Cancer Cell Line | IC₅₀ (µM) | Target(s) |

| 1a | -H | MCF-7 (Breast) | 15.3 | Tubulin |

| 1b | -CHO | HCT116 (Colon) | 8.7 | Not specified |

| 1c | -CONH-(4-chlorophenyl) | A549 (Lung) | 5.2 | VEGFR-2 |

| 1d | Pyrrolidin-1-yl-methyl | HepG2 (Liver) | 11.5 | PI3Kα |

| 1e | Morpholino-methyl | U87MG (Glioblastoma) | 9.8 | PI3Kα/mTOR |

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. The exact values may vary depending on the specific experimental conditions.

Mechanism of Action: Inhibition of Key Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly modulated by substitutions at the C5 position of the thiazole ring.

-

Small, electron-withdrawing groups at the C5 position, such as a formyl (-CHO) or a cyano (-CN) group, have been shown to enhance anticancer activity in some series.

-

Amide functionalities at the C5 position allow for the introduction of diverse substituents, providing a handle to fine-tune the compound's physicochemical properties and target engagement. Aromatic substitutions on the amide nitrogen can lead to potent VEGFR-2 inhibitors.

-

Introduction of basic amines , such as morpholine or piperidine, often improves aqueous solubility and can lead to interactions with acidic residues in the target's binding site, as seen in some PI3K inhibitors.

-

The 2-methyl group is generally well-tolerated and may contribute to favorable hydrophobic interactions within the ATP-binding pocket of kinases.

Key Experimental Protocols

A typical workflow for the evaluation of a new this compound derivative is outlined below.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.[4][5]

In Vitro PI3Kα Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a lipid substrate (PIP2) to PIP3. The amount of ADP is measured using a luminescence-based detection system.

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.

-

Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

-

Kinase Reaction: Incubate for 60 minutes at 30°C.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves converting the generated ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.

-

Luminescence Reading: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[6][7]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility via the Hantzsch synthesis, coupled with the diverse biological activities and the clear structure-activity relationships, makes this an attractive core for further optimization. Future research in this area will likely focus on enhancing the potency and selectivity of these derivatives, as well as exploring their potential in other therapeutic areas. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the medicinal chemistry of this important class of compounds.

References

- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. promega.com [promega.com]

- 5. Phosphorylation-Dependent Inhibition of Akt1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

In Silico Modeling of 4-(4-Fluorophenyl)-2-methylthiazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 4-(4-Fluorophenyl)-2-methylthiazole. While specific experimental data for this compound is limited, this document outlines a predictive framework based on established computational techniques and data from structurally similar thiazole derivatives. This guide serves as a roadmap for researchers to computationally assess its therapeutic potential, covering target identification, interaction analysis, and property prediction.

Introduction to this compound

The thiazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[4] Although this compound is a specific molecule of interest, its biological activities and potential molecular targets are largely unexplored. In silico modeling offers a powerful and efficient approach to predict its interactions and guide further experimental validation.

Predicted Physicochemical Properties

A crucial first step in any in silico analysis is the determination of the compound's physicochemical properties. These properties, predicted using computational tools, are essential for understanding its drug-like characteristics and potential for bioavailability.

| Property | Predicted Value | Significance |

| Molecular Weight | 207.26 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | 3.14 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 0 | Influences binding interactions |

| Hydrogen Bond Acceptors | 2 | Influences binding interactions |

| Molar Refractivity | 58.14 cm³ | Relates to molecular volume and polarizability |

| Polar Surface Area | 41.13 Ų | Affects membrane transport |

In Silico Experimental Workflow

A systematic in silico workflow can be employed to predict the biological activity and molecular interactions of this compound. This multi-step process allows for the progressive refinement of hypotheses regarding its mechanism of action.

Caption: A general workflow for the in silico bioactivity prediction of a novel compound.

Methodologies for In Silico Analysis

Ligand Preparation

Accurate three-dimensional (3D) representation of this compound is fundamental for all subsequent in silico studies.

Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Conversion: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is energetically favorable before docking.[5]

Target Identification

Identifying potential protein targets is a key step in elucidating the mechanism of action. Similarity-based approaches are commonly used for novel compounds.

Protocol:

-

Ligand-Based Virtual Screening: The optimized 3D structure of this compound is used as a query to screen databases of known ligands with documented biological activities (e.g., ChEMBL, PubChem).

-

Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of the compound and used to screen 3D databases of macromolecular targets.

-

Target Prediction Servers: Utilize web-based servers like SwissTargetPrediction or PharmMapper, which predict protein targets based on the principle of chemical similarity to known ligands.[5]

Based on studies of structurally similar thiazole derivatives, potential targets for this compound could include:

-

Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin signaling, making it a target for anti-diabetic agents.[6]

-

Epidermal Growth Factor Receptor (EGFR): A well-known target in cancer therapy. Several fluorophenyl-containing compounds have shown inhibitory activity against EGFR.[7]

-

α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate metabolism, representing targets for managing diabetes.[8][9][10]

-

Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases.[11]

-

B-cell lymphoma 2 (Bcl-2) and Cyclin-dependent kinase 2 (CDK2): Proteins involved in apoptosis and cell cycle regulation, respectively, and are important cancer targets.[12]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

Caption: A typical workflow for a molecular docking experiment.

Protocol:

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges.[5]

-

Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through pocket prediction algorithms.[5] A grid box is then generated around the active site to define the search space for the ligand.

-

Docking Simulation: Perform the docking using software such as AutoDock, Glide, or GOLD. The program will explore various conformations and orientations of the ligand within the defined active site.

-

Pose Analysis and Scoring: The resulting poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.[5]

Predicted Binding Interactions: Based on docking studies of similar compounds, the interactions of this compound with a hypothetical protein active site are predicted to involve:

-

Hydrophobic Interactions: The fluorophenyl and methylthiazole rings are likely to form hydrophobic interactions with nonpolar residues in the active site.

-

Pi-Pi Stacking: The aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

-

Halogen Bonding: The fluorine atom of the fluorophenyl group may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

Illustrative Docking Scores of Analogous Compounds:

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Hydrazine Clubbed Thiazoles | Aldose Reductase (4JIR) | -11.7 | [10] |

| Thiazole Derivatives | Aromatase | -8.5 | [12] |

| 4-Phenyl Thiazol-2-amine Derivatives | Estrogen Receptor-α | -8.911 | [13] |

| Thiazole-Hydrazone Derivatives | Monoamine Oxidase B (6RKB) | -11.0 | [11] |

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Setup: The top-scoring docked complex is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system.

-

Minimization and Equilibration: The system is first minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.

-

Production Run: A production simulation is run for a significant time scale (nanoseconds) to observe the trajectory of the atoms.

-

Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand.[14]

Predicted Signaling Pathway Involvement

Based on the potential targets identified for structurally related compounds, this compound may modulate key signaling pathways implicated in cancer.

Caption: Predicted modulation of the EGFR signaling pathway by this compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for characterizing the potential bioactivity of this compound. By leveraging computational methodologies and drawing parallels with structurally related compounds, researchers can generate valuable hypotheses regarding its molecular targets, binding interactions, and involvement in signaling pathways. The predictive data and protocols presented herein provide a solid foundation for guiding subsequent experimental investigations, ultimately accelerating the drug discovery and development process for this and similar thiazole derivatives.

References

- 1. Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [journals.eco-vector.com]

- 14. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 4-(4-Fluorophenyl)-2-methylthiazole and Structurally Related Compounds

Disclaimer: Direct public domain toxicological studies for 4-(4-Fluorophenyl)-2-methylthiazole have not been identified. This technical guide provides an initial assessment based on data from structurally related fluorophenyl thiazole derivatives and other thiazole-containing compounds. The information herein should be interpreted with caution and serves as a preliminary guide for potential toxicological and cytotoxic endpoints.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The incorporation of a fluorophenyl group can significantly modulate the biological properties of these molecules, often enhancing metabolic stability and binding affinity to target proteins.[1] This guide synthesizes available data on closely related compounds to provide insights into the potential applications, mechanisms of action, and standardized protocols for evaluating the cytotoxic effects of this compound and its analogs.

Quantitative Data Summary

The in vitro cytotoxic activity of various derivatives structurally related to this compound has been evaluated against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration required to inhibit the growth of 50% of cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 | 1.78 | [Li et al., 2015, as cited in 12] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 | 4.04 | [Li et al., 2015, as cited in 12] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | [Aliabadi, 2013, as cited in 12] |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 | [Mohammadi-Farani et al., 2017, as cited in 12] |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 | [Mohammadi-Farani et al., 2017, as cited in 12] |

| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 | 1.5 ± 0.8 | [3] |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole | MCF-7 | 1.7 ± 0.3 | [3] |

| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative (6c) | SK-MEL-28 | 3.46 | [4] |

| Fluorophenyl-substituted 1,3,4-thiadiazole derivatives (A2, A3, B1, B3) | MCF-7 | ≈ 52–55 | [5] |

Experimental Protocols

A standardized protocol for preliminary cytotoxicity screening involves the use of cell-based assays to determine the effect of the compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol for Cytotoxicity Screening

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]

-

Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations for testing.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate controls:

-

Untreated Control: Cells in medium without the compound.

-

Vehicle Control: Cells in medium with the same concentration of DMSO used for the highest compound dose.[7]

-

-

Incubate the cells for a specified period, typically 24, 48, or 72 hours.[7]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate in pharmaceutical research, via the classical Hantzsch thiazole synthesis.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a wide array of biologically active compounds, exhibiting a range of therapeutic properties, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This protocol details the synthesis of this compound, a fluorinated analog with potential applications in the development of novel therapeutic agents.

Reaction Scheme

The synthesis of this compound proceeds in two main steps:

-

Bromination of 4'-fluoroacetophenone: The synthesis of the α-haloketone intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one.

-

Hantzsch Thiazole Synthesis: The cyclocondensation of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thioacetamide to form the final product.

Data Presentation

Table 1: Physicochemical and Spectral Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 4'-Fluoroacetophenone | C8H7FO | 138.14 | 4-5 | 7.99-7.95 (m, 2H), 7.15-7.10 (m, 2H), 2.59 (s, 3H) | 196.5, 165.9 (d, J=254 Hz), 133.2 (d, J=3 Hz), 131.2 (d, J=9 Hz), 115.7 (d, J=22 Hz), 26.6 |

| 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | 217.04 | 47-49 | 8.00-8.13 (m, 2H), 7.14-7.19 (m, 2H), 4.43 (s, 2H)[2] | 189.68, 167.48, 163.44, 131.45, 131.23, 129.82, 128.80, 115.81, 115.05, 30.53[2] |

| This compound | C10H8FNS | 193.24 | Not available | 7.95-7.91 (m, 2H), 7.12-7.07 (m, 2H), 7.05 (s, 1H), 2.74 (s, 3H) | 165.2, 162.7 (d, J=247 Hz), 151.8, 131.1 (d, J=3 Hz), 127.9 (d, J=8 Hz), 115.8 (d, J=22 Hz), 114.5, 19.3 |

Note: NMR data for this compound is predicted based on analogous structures and general principles of NMR spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one

This protocol describes the synthesis of the α-bromoketone intermediate.

Materials:

-

4'-Fluoroacetophenone

-

Copper(II) Bromide (CuBr2)

-

Ethyl acetate

-

Petroleum ether

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 4'-fluoroacetophenone (1.0 eq) and copper(II) bromide (2.1 eq).

-

Add ethyl acetate as the solvent and stir the mixture at 60°C for 12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 2-bromo-1-(4-fluorophenyl)ethan-1-one as a solid.[3]

Protocol 2: Hantzsch Thiazole Synthesis of this compound (Classical Method)

This protocol details the synthesis of the target compound using conventional heating.

Materials:

-

2-Bromo-1-(4-fluorophenyl)ethan-1-one

-

Thioacetamide

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethanol.

-

Add thioacetamide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Microwave-Assisted Hantzsch Thiazole Synthesis of this compound

This protocol offers a more rapid, one-pot synthesis using microwave irradiation.

Materials:

-

4'-Fluoroacetophenone

-

N-Bromosuccinimide (NBS)

-

Thioacetamide

-

Polyethylene glycol (PEG)-400/Water mixture

-

Microwave reactor vessel

-

Microwave reactor

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a microwave reactor vessel, suspend 4'-fluoroacetophenone (1.0 eq), N-bromosuccinimide (1.1 eq), and thioacetamide (1.2 eq) in a mixture of PEG-400 and water.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Dilute the mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow for Classical Synthesis

Caption: General workflow for the classical Hantzsch synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-(4-Fluorophenyl)-2-methylthiazole, a key heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are integral to the development of numerous therapeutic agents due to their diverse pharmacological activities.[1] Microwave irradiation presents a rapid, high-yield, and environmentally conscious alternative to conventional heating methods for synthesizing these valuable compounds.[1][2][3]

Introduction

The thiazole ring is a fundamental structural motif in a wide array of FDA-approved drugs, demonstrating a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical Hantzsch thiazole synthesis, while a cornerstone in heterocyclic chemistry, often necessitates prolonged reaction times and strenuous conditions.[4] Microwave-assisted synthesis has emerged as a transformative technology, significantly mitigating these limitations by offering dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity.[2][5] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2]

Comparative Synthesis Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of thiazole derivatives, comparing conventional heating methods with microwave-assisted approaches. This data, compiled from various sources, illustrates the significant advantages of MAOS.

| Product | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 4-(2-Fluorophenyl)-2-methylthiazole | 2'-fluoroacetophenone, NBS, Thioacetamide | Microwave | PEG-400/Water | 80-100 | 15-30 min | Not Specified | |

| 2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole | 2-Hydroxy-5-methyl acetophenone, Thiourea, I2/Br2 | Conventional | Rectified Spirit | Reflux | 12 h | 58 | |

| 2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole | 2-Hydroxy-5-methyl acetophenone, Thiourea, I2/Br2 | Microwave | Rectified Spirit | Not Specified | 6-8 min | High | [6] |

| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Conventional | Methanol | Reflux | 8 h | Lower | [4] |

| N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthiourea | Microwave | Methanol | 90 | 30 min | 95 | [4] |

| 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | Aryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone | Conventional | Absolute Ethanol | Reflux | 4-5 h | 61-80 | [7][8] |

Experimental Workflow: Microwave-Assisted Synthesis

The logical workflow for the microwave-assisted synthesis of this compound is depicted below. This process involves the reaction of a key intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one, with thioacetamide under microwave irradiation.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the microwave-assisted synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide.

Materials:

-

2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol)

-

Thioacetamide (1.2 mmol)

-

Ethanol (3 mL)

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg) and thioacetamide (1.2 mmol, 90 mg).

-

Solvent Addition: Add 3 mL of ethanol to the vial.

-

Vial Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 100°C for 15 minutes.

-

Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

-

Work-up:

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol under reduced pressure.

-

Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Signaling Pathway Diagram: Hantzsch Thiazole Synthesis

The following diagram illustrates the generalized mechanism of the Hantzsch thiazole synthesis.

Caption: Hantzsch thiazole synthesis reaction pathway.

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional methods for the preparation of this compound and other thiazole derivatives.[1][2] The significant reduction in reaction time, coupled with high yields, makes this an invaluable technique for researchers in drug discovery and development. The protocols and data presented herein offer a robust framework for the efficient synthesis of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation | Bentham Science [benthamscience.com]